molecular formula C23H20N4O3S3 B11243683 Ethyl 2-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Ethyl 2-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B11243683
M. Wt: 496.6 g/mol
InChI Key: OELBTVPPUKLNNK-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, thiazole, and pyridazine. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thiazole and pyridazine rings, followed by their coupling with thiophene and subsequent functionalization to introduce the ethyl ester and amide groups.

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Pyridazine Ring: This can be synthesized via the reaction of hydrazines with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled with thiophene through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride, while nucleophilic substitution can be carried out using bases like sodium hydroxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while hydrolysis of the ester group will yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of scientific research applications due to its unique chemical structure and properties:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s heterocyclic structures are known to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, the thiazole and pyridazine rings can interact with enzyme active sites, while the thiophene ring can intercalate with DNA.

Comparison with Similar Compounds

ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other compounds containing similar heterocyclic structures:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide exhibit similar electronic properties and can be used in similar applications.

    Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and benzothiazole are known for their biological activities.

    Pyridazine Derivatives: Pyridazine-based drugs like hydralazine (an antihypertensive agent) and pyridazine-3-carboxylic acid are used in medicinal chemistry.

The uniqueness of ETHYL 2-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE lies in the combination of these heterocyclic structures in a single molecule, which can result in synergistic effects and novel properties not observed in the individual components.

Properties

Molecular Formula

C23H20N4O3S3

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 2-[[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H20N4O3S3/c1-3-30-23(29)15-7-4-5-8-16(15)25-19(28)13-32-20-11-10-17(26-27-20)21-14(2)24-22(33-21)18-9-6-12-31-18/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

OELBTVPPUKLNNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C

Origin of Product

United States

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